An In-depth Technical Guide to the Synthesis and Characterization of Hexahydrocyclopenta[c]pyrrol-4(2H)-one Hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of Hexahydrocyclopenta[c]pyrrol-4(2H)-one Hydrochloride
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of Hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. The pyrrolidine scaffold is a privileged structure in numerous biologically active compounds, and this specific bicyclic ketone serves as a versatile intermediate for creating complex molecular architectures.[1][2] This document outlines a robust synthetic strategy, explains the rationale behind key experimental choices, provides detailed protocols, and describes the analytical techniques required for structural verification and quality control. It is intended for researchers, synthetic chemists, and drug development professionals seeking to utilize this compound in their work.
Introduction: The Strategic Importance of a Bicyclic Scaffold
Hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride is a bicyclic organic compound featuring a fused cyclopentanone and pyrrolidine ring system. Its rigid, three-dimensional structure makes it an attractive scaffold for introducing specific pharmacophoric elements in drug design, allowing for precise spatial orientation of functional groups. The presence of a secondary amine (as its hydrochloride salt) and a ketone provides two orthogonal points for chemical modification, enabling the divergent synthesis of compound libraries.
Derivatives of related pyrrole and pyrrolidine systems have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[3] The strategic value of the title compound lies in its potential to serve as a key intermediate in the synthesis of novel therapeutic agents.[4]
Chemical Identity and Properties
The fundamental properties of the free base and its hydrochloride salt are summarized below.
| Property | Hexahydrocyclopenta[c]pyrrol-4(2H)-one | Hexahydrocyclopenta[c]pyrrol-4(2H)-one HCl | Reference |
| CAS Number | 732956-04-6 | 127430-46-0 | [5][6] |
| Molecular Formula | C₇H₁₁NO | C₇H₁₁NO·HCl | [5][6] |
| Molecular Weight | 125.17 g/mol | 161.63 g/mol | [5][6] |
| Appearance | Predicted: Off-white to yellow solid or oil | Predicted: White to off-white crystalline solid | |
| Purity (Typical) | >97% | >97% | [5] |
A Proposed Synthetic Strategy: Rationale and Design
A robust synthesis must be efficient, scalable, and yield a high-purity product. While multiple synthetic routes can be envisioned, a common and reliable strategy involves the use of a nitrogen-protecting group to facilitate the key ring-forming reaction. The widespread commercial availability of the N-BOC protected analog (tert-Butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate) supports this approach as an industry-standard method.[7]
Retrosynthetic Analysis
Our retrosynthetic approach disconnects the target molecule back to a readily available N-BOC protected pyrrolidine precursor. The key transformation is an intramolecular cyclization to form the cyclopentanone ring, a classic strategy for constructing fused ring systems.
Caption: Standard workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure. The spectra should be recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆. The following are predicted chemical shifts and multiplicities.
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-aliphatic | 1.8 - 2.5 | Multiplets | 4H | Cyclopentane ring protons |
| H-alpha to C=O | 2.6 - 2.9 | Multiplets | 2H | -CH₂- adjacent to ketone |
| H-alpha to N | 3.0 - 3.6 | Multiplets | 4H | -CH₂- adjacent to nitrogen |
| N-H protons | 8.5 - 10.5 | Broad singlet | 2H | Ammonium protons (-NH₂⁺-) |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| C-aliphatic | 25 - 40 | Cyclopentane ring carbons |
| C-alpha to N | 45 - 55 | Carbons adjacent to nitrogen |
| C-bridgehead | 55 - 65 | Bridgehead carbons |
| C=O | 210 - 220 | Ketone carbonyl carbon |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Band |
| N-H Stretch | 2500 - 3000 | Broad, strong (Ammonium salt) |
| C-H Stretch | 2850 - 2990 | Medium to strong |
| C=O Stretch | 1735 - 1750 | Strong, sharp (Key Signal) |
| N-H Bend | 1500 - 1600 | Medium |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the molecule. Typically, the analysis is performed on the free base.
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Expected Ion: [M+H]⁺ for the free base (C₇H₁₁NO).
-
Calculated m/z: 126.09
-
Observed m/z: Should be within a narrow tolerance of the calculated value (e.g., 126.1).
Safety, Handling, and Storage
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood. The hydrochloride salt is expected to be an irritant.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases. The hydrochloride salt is generally stable under these conditions.
Conclusion
This guide provides a comprehensive framework for the synthesis and characterization of Hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride. By employing a reliable N-BOC protection strategy followed by acid-mediated deprotection and salt formation, the target compound can be obtained in high purity. The detailed characterization workflow ensures structural confirmation and quality control, providing researchers with a well-defined and validated protocol for accessing this valuable chemical building block for applications in pharmaceutical research and beyond.
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Figure 1. Chemical Structure of Hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride.
